N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-13-2-4-15(5-3-13)21(28)26-22-24-12-18-19(25-22)10-16(11-20(18)27)14-6-8-17(23)9-7-14/h2-9,12,16H,10-11H2,1H3,(H,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZLDSDLHOXJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The initial step involves the cyclization of an appropriate anthranilic acid derivative with a suitable amine to form the quinazolinone core.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative.
Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the quinazolinone intermediate with a methylbenzamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced quinazolinone compounds.
Scientific Research Applications
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
- N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide
- N-[7-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide
- N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide
Uniqueness
The presence of the fluorophenyl group in N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Biological Activity
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H20FN3O2
- Molecular Weight : 367.4 g/mol
- IUPAC Name : this compound
The compound features a quinazoline core structure, which is significant for its biological activity.
This compound primarily interacts with various biological targets:
- G Protein-Coupled Receptors (GPCRs) :
-
Inhibition of Enzymatic Activity :
- Studies indicate that it may inhibit specific enzymes linked to cancer progression and inflammation .
- Antimicrobial Activity :
Biological Activity Data
Case Studies
-
Anticancer Efficacy :
A study evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction through the mitochondrial pathway. -
Anti-inflammatory Effects :
In an experimental model of inflammation, the compound was administered to mice with induced paw edema. The results showed a marked decrease in swelling compared to controls, suggesting its potential as an anti-inflammatory agent. -
Antimicrobial Testing :
The compound was tested against Staphylococcus aureus and Escherichia coli. It demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial activity.
Q & A
Basic: What synthetic routes are recommended for preparing N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide?
Methodological Answer:
The synthesis of this compound typically involves multi-step protocols, including cyclocondensation of substituted quinazolinone precursors with activated benzamide derivatives. For example, analogous methods for related tetrahydroquinazolinone-benzamide hybrids utilize coupling reactions under basic conditions. In , a similar compound was synthesized using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF at 20–125°C for 3 hours, achieving 85% yield . Key steps include:
- Precursor activation : Use of DBU as a non-nucleophilic base to deprotonate intermediates.
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency.
- Purification : Column chromatography (as in ) or recrystallization for isolating pure solids.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Structural confirmation requires:
- 1H/13C NMR : To verify substituent positions and aromatic proton environments. For example, used NMR to resolve signals for fluorophenyl (δ ~7.2–7.8 ppm) and methylbenzamide groups (δ ~2.3 ppm for CH3) .
- HRMS (ESI) : For exact mass determination (e.g., reported HRMS data with <2 ppm error) .
- Melting point analysis : To assess purity (e.g., recorded melting points for related compounds within 183–249°C) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Catalyst screening : DBU () or potassium carbonate () for base-mediated couplings .
- Temperature control : Elevated temperatures (e.g., 125°C in ) accelerate cyclization but require monitoring for decomposition .
- Solvent effects : Acetonitrile ( ) or DMF () improve solubility of aromatic intermediates .
- Workup protocols : Sequential washing with saturated NaHCO3 and brine () removes acidic/byproduct impurities .
Advanced: How can researchers address contradictions in reported biological activities of this compound?
Methodological Answer:
Discrepancies in activity data may arise from:
- Assay variability : Standardize enzyme inhibition protocols (e.g., used bacterial PPTase assays) .
- Structural analogs : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl in ) to isolate pharmacophore contributions .
- Mechanistic studies : Use isothermal titration calorimetry (ITC) or X-ray crystallography (as in ) to validate target binding .
Basic: What are the key stability and storage considerations for this compound?
Methodological Answer:
- Storage : Store at –20°C under inert atmosphere (e.g., recommends desiccated, sealed containers for similar benzamides) .
- Stability testing : Monitor degradation via HPLC () under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .
Advanced: What computational methods support the design of derivatives with enhanced activity?
Methodological Answer:
- QSAR modeling : Use PubChem data () to correlate substituent lipophilicity (e.g., trifluoromethyl groups) with bacterial inhibition .
- Docking studies : Align with crystal structures (e.g., ’s spirocyclic acetamide) to predict binding poses .
- ADMET prediction : Tools like SwissADME assess metabolic stability (e.g., highlights trifluoromethyl’s role in pharmacokinetics) .
Advanced: How can researchers resolve conflicting spectral data in published studies?
Methodological Answer:
- Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., vs. 20) .
- Isotopic labeling : Use 15N or 19F NMR (as in ) to resolve overlapping signals .
- Crystallography : Single-crystal X-ray diffraction ( ) provides unambiguous structural confirmation .
Basic: What safety protocols are essential during synthesis?
Methodological Answer:
- Hazard analysis : Pre-reaction risk assessment for reagents like acyl chlorides () .
- Ventilation : Use fume hoods for volatile solvents (e.g., acetonitrile in ) .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from benzoylation steps) before disposal .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Knockout models : Use CRISPR-edited bacterial strains (e.g., PPTase-deficient strains in ) to confirm target specificity .
- Metabolomics : LC-MS profiling () identifies pathway disruptions (e.g., fatty acid biosynthesis in bacteria) .
- Fluorescence assays : As in , track intracellular target engagement via labeled probes .
Basic: What are the documented solubility properties of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
